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Part 1: Executive Summary & Chemical Identity

2-Chloro-3-(2-thiazolylcarbonyl)pyridine is a privileged scaffold in medicinal chemistry,
linking a pharmacologically active 2-chloropyridine ring with a thiazole moiety via a ketone
bridge.[1] This specific arrangement—a bis-heteroaryl ketone—serves as a critical intermediate
for synthesizing kinase inhibitors, fungicidal agents, and bidentate ligands for transition metal
catalysis.

The compound’s value lies in its dual reactivity:

» Electrophilic Carbonyl: The ketone group allows for nucleophilic addition (e.g., Grignard
reagents) or reduction to chiral alcohols.

» Nucleophilic Displacement: The 2-chloro substituent on the pyridine ring is highly activated
for SNAr reactions, enabling the introduction of amines, alkoxides, or thiols to generate
diverse libraries of bioactive molecules.

Chemical Identity Table[1]
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Property Specification

Common Name 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

IUPAC Name (2-chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone
CAS Number 191220-43-6

Molecular Formula CoHsCIN20S

Molecular Weight 224.67 g/mol

SMILES ClclncceclC(=0)c2ncces2

Appearance Off-white to pale yellow solid (Typical)

Soluble in DCM, DMSO, DMF; sparingly soluble

Solubility ) )
in water

Part 2: Synthetic Pathways & Methodology[2][3][4]
[5]

The synthesis of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine requires precise control to prevent
over-addition or self-condensation.[1] The most robust industrial route involves the metallation-
acylation of thiazole with a 2-chloronicotinic acid derivative.[1]

Core Synthetic Route: The Weinreb Amide Protocol

Direct reaction of acid chlorides with lithiated thiazoles often leads to low yields due to tertiary
alcohol formation. The Weinreb amide (N-methoxy-N-methylamide) intermediate is preferred to
arrest the reaction at the ketone stage.[1]

Step 1: Activation of 2-Chloronicotinic Acid
e Reagents: 2-Chloronicotinic acid, Thionyl Chloride (SOCI2), DMF (cat.).

e Mechanism: Formation of the acid chloride.

e Protocol: Reflux 2-chloronicotinic acid in SOCIz for 2 hours. Evaporate excess SOCI: to
obtain crude 2-chloronicotinoyl chloride.[1]
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Step 2: Formation of Weinreb Amide

¢ Reagents: N,O-Dimethylhydroxylamine HCI, Triethylamine (EtsN), DCM.

» Protocol: React the crude acid chloride with N,O-dimethylhydroxylamine at 0°C. The

resulting N-methoxy-N-methyl-2-chloronicotinamide is stable and purifiable.[1]

Step 3: Lithiation and Coupling

» Reagents: 2-Bromothiazole, n-Butyllithium (n-BuLi), THF.[1]

e Mechanism: Lithium-Halogen exchange generates 2-lithiothiazole, which attacks the

Weinreb amide.[1] The tetrahedral intermediate is stable at low temperatures, preventing

double addition.

e Protocol:

o

o

[¢]

[¢]

o

Dissolve 2-bromothiazole in anhydrous THF and cool to -78°C.

Add n-BuLi (1.1 equiv) dropwise.[1] Stir for 30 min to generate 2-lithiothiazole.
Cannulate the Weinreb amide solution (in THF) into the lithiothiazole mixture at -78°C.
Stir for 1 hour, then quench with saturated NHa4Cl.

The hydrolysis of the intermediate yields the target ketone: 2-Chloro-3-(2-

thiazolylcarbonyl)pyridine.[1]

Visualization: Synthetic Workflow
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Caption: Step-wise synthesis via Weinreb amide intermediate to prevent over-alkylation.

Part 3: Applications in Drug & Agrochemical
Discovery

This compound is not merely an end-product but a divergent intermediate. Its structural
features allow it to serve as a precursor for two major classes of bioactive molecules.

Kinase Inhibitor Scaffolds (Pharmaceuticals)

The pyridine-thiazole motif is a bioisostere for the biaryl systems found in many kinase
inhibitors (e.g., p38 MAPK, VEGFR inhibitors).

e Mechanism: The nitrogen atoms in the pyridine and thiazole rings can form hydrogen bonds
with the hinge region of kinase ATP-binding pockets.

o Utility: Researchers use CAS 191220-43-6 to synthesize "Type II" kinase inhibitors by
displacing the 2-chloro group with an aniline or urea moiety.[1]

Fungicidal Thiazole Carboxamides (Agrochemicals)

While distinct from Ethaboxam, this scaffold belongs to the broader class of thiazole-pyridine
fungicides.

o Target: These compounds often target beta-tubulin assembly or succinate dehydrogenase
(SDH).[1]

o Derivatization: The ketone can be reduced to a chiral alcohol or converted to an oxime ether,
a common pharmacophore in modern fungicides (e.g., similar to Picarbutrazox or
Oxathiapiprolin intermediates).

Ligand Design (Catalysis)

The N,N-bidentate structure (pyridine N and thiazole N) makes this molecule a precursor for
hemi-labile ligands used in transition metal catalysis (e.g., Palladium or Ruthenium cross-
coupling catalysts).
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Part 4: Analytical Characterization & Quality

Control[1]
To ensure the integrity of the compound for research use, the following analytical parameters
must be met.
. Expected Signal / .
Technique Interpretation

Observation

1H NMR (CDCls)

0 ~8.5 (dd, 1H, Py-H6), 7.9
(dd, 1H, Py-H4), 7.4 (m, 1H,
Py-H5)6 ~8.0 (d, 1H, Thiazole-
H), 7.7 (d, 1H, Thiazole-H)

Distinct aromatic region.
Pyridine protons are
deshielded by the carbonyl

and chloro groups.

Carbonyl peak at ~180 ppm.

Confirms ketone functionality

13C NMR .
C-Cl peak at ~150 ppm.[1] and chloropyridine core.
Characteristic Chlorine isotope
[M+H]* =225.0/227.0 (3:1 _
LC-MS (ESI) pattern (3>Cl/37Cl) confirms the

ratio)

presence of one chlorine atom.

IR Spectroscopy

Strong band at 1640-1660
cm~1(C=0)

Confirms the presence of the

diaryl ketone.

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification:

e Acute Toxicity: Harmful if swallowed (H302).

o Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

o Sensitization: Potential skin sensitizer due to the reactive 2-chloropyridine moiety.[1]

Handling Protocol:

» Engineering Controls: Always handle in a fume hood to avoid inhalation of dust or aerosols.

e PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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o Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere
(Argon/Nitrogen) to prevent hydrolysis or degradation.

o Spill Response: Sweep up solid spills without creating dust. Neutralize surfaces with a dilute
bicarbonate solution if necessary.
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Need Custom Synthesis?
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 To cite this document: BenchChem. [In-Depth Technical Guide: 2-Chloro-3-(2-
thiazolylcarbonyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b070196#2-chloro-3-2-thiazolylcarbonyl-pyridine-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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